4-oxo-4-[3-(2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]butanoic acid
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Description
4-oxo-4-[3-(2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]butanoic acid is a useful research compound. Its molecular formula is C28H23N3O4 and its molecular weight is 465.509. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Activities
Antioxidants in Lubricating Grease : Quinolinone derivatives have been synthesized and evaluated as antioxidants in lubricating greases. These compounds showed promise in reducing oxidation, with their efficiency discussed in correlation with quantum chemical parameters, indicating potential industrial applications for similar compounds (Hussein, Ismail, & El-Adly, 2016).
Antimicrobial Activity : Novel 4-hydroxyquinolin-2(1H)-ones and related compounds have been prepared and screened for their antimicrobial activity, highlighting the potential of quinoline derivatives in developing new antimicrobials (Hassanin & Ibrahim, 2012).
In Vitro Biological Activity : Pyrazolylquinolone-3-carboxylic acids and their derivatives have been synthesized and their in vitro biological activities reported, suggesting potential for pharmaceutical applications (Ziegler, Kuck, Harris, & Lin, 1988).
Optical Gating of Synthetic Ion Channels : Derivatives of quinoline have been used for optical gating in nanofluidic devices, indicating potential applications in controlled release, sensing, and information processing (Ali et al., 2012).
Anticancer Activity : Research on quinoline and pyrazole derivatives has also included the synthesis and evaluation of compounds for their anticancer activity, particularly against breast cancer cell lines, suggesting the therapeutic potential of these compounds (Gaber et al., 2021).
Properties
IUPAC Name |
4-oxo-4-[5-(2-oxo-4-phenyl-1H-quinolin-3-yl)-3-phenyl-3,4-dihydropyrazol-2-yl]butanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H23N3O4/c32-24(15-16-25(33)34)31-23(18-9-3-1-4-10-18)17-22(30-31)27-26(19-11-5-2-6-12-19)20-13-7-8-14-21(20)29-28(27)35/h1-14,23H,15-17H2,(H,29,35)(H,33,34) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XANXNHRQIMSAJQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(N=C1C2=C(C3=CC=CC=C3NC2=O)C4=CC=CC=C4)C(=O)CCC(=O)O)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H23N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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